molecular formula C17H17N3OS B2745000 N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine CAS No. 866137-90-8

N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine

Cat. No.: B2745000
CAS No.: 866137-90-8
M. Wt: 311.4
InChI Key: ZLABXRUJBMQPBF-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a quinazoline core, substituted with a methoxybenzyl group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through nucleophilic substitution reactions, where a suitable methoxybenzyl halide reacts with the quinazoline core.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through thiolation reactions, where a suitable thiol reagent reacts with the quinazoline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.

    Substitution: The methoxybenzyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halides, nucleophiles, and electrophiles under various conditions such as acidic, basic, or neutral environments.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Comparison with Similar Compounds

N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine can be compared with other similar compounds, such as:

    N-(2-methoxybenzyl)-4-quinazolinamine: Lacks the methylsulfanyl group, which may result in different biological activities.

    2-(methylsulfanyl)-4-quinazolinamine: Lacks the methoxybenzyl group, which may affect its binding affinity and specificity.

    N-(2-methoxybenzyl)-2-(methylsulfanyl)-quinazoline: Lacks the amine group, which may influence its reactivity and biological properties.

The presence of both the methoxybenzyl and methylsulfanyl groups in this compound makes it unique, as these groups can synergistically enhance its chemical and biological properties.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-methylsulfanylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-21-15-10-6-3-7-12(15)11-18-16-13-8-4-5-9-14(13)19-17(20-16)22-2/h3-10H,11H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLABXRUJBMQPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=NC(=NC3=CC=CC=C32)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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